molecular formula C9H8BrNO B3033181 (5-bromo-1H-indol-3-yl)methanol CAS No. 92557-51-2

(5-bromo-1H-indol-3-yl)methanol

Cat. No.: B3033181
CAS No.: 92557-51-2
M. Wt: 226.07 g/mol
InChI Key: UBNBFZVNTVNJQV-UHFFFAOYSA-N
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Description

(5-bromo-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The compound features a bromine atom at the 5-position of the indole ring and a hydroxymethyl group at the 3-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . This suggests that (5-bromo-1H-indol-3-yl)methanol may also interact with its targets in a similar manner, leading to changes in the activity of these targets.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The polar nature of the indole ring in indole derivatives can improve the pharmacokinetic parameters of these compounds . This suggests that this compound may have good bioavailability.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the choice of solvent can provide a conducive environment for the reaction due to its polar nature and ability to dissolve a wide range of organic compounds . This suggests that the action of this compound could be influenced by the nature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-indol-3-yl)methanol typically involves the bromination of indole derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 1H-indole-3-carboxaldehyde using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromo-1H-indole-3-carboxaldehyde is then reduced to this compound using a reducing agent such as sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to (5-bromo-1H-indol-3-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-bromo-1H-indol-3-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-1H-indole-2-yl)methanol
  • (6-bromo-1H-indol-3-yl)methanol
  • (5-fluoro-1H-indol-3-yl)methanol

Uniqueness

(5-bromo-1H-indol-3-yl)methanol is unique due to the specific positioning of the bromine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNBFZVNTVNJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401449
Record name (5-bromo-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92557-51-2
Record name (5-bromo-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-1H-indol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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